Potassium 2-fluoro-5-formylphenyltrifluoroborate

Organoboron reagent stability Suzuki-Miyaura coupling Laboratory procurement

This crystalline potassium organotrifluoroborate replaces 2-fluoro-5-formylphenylboronic acid (CAS 352534-79-3), eliminating air oxidation, anhydride formation, and protodeboronation. The unprotected aldehyde removes acetal protection/deprotection sequences, saving two steps per coupling. As a monomeric, bench-stable solid, it enables precise stoichiometric control from mg to kg scale. Can be quantitatively hydrolyzed to the free boronic acid on demand using silica gel/water. Ideal for medicinal chemistry, PET tracer development, and library synthesis via reductive amination or Wittig reactions.

Molecular Formula C7H4BF4KO
Molecular Weight 230.01 g/mol
CAS No. 1012868-70-0
Cat. No. B1592937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-fluoro-5-formylphenyltrifluoroborate
CAS1012868-70-0
Molecular FormulaC7H4BF4KO
Molecular Weight230.01 g/mol
Structural Identifiers
SMILES[B-](C1=C(C=CC(=C1)C=O)F)(F)(F)F.[K+]
InChIInChI=1S/C7H4BF4O.K/c9-7-2-1-5(4-13)3-6(7)8(10,11)12;/h1-4H;/q-1;+1
InChIKeyHCTPXGYDPRWOOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2-Fluoro-5-formylphenyltrifluoroborate (CAS 1012868-70-0) Procurement: A Stable Aryl Trifluoroborate for Suzuki-Miyaura Cross-Coupling and Aldehyde-Containing Building Block Synthesis


Potassium 2-fluoro-5-formylphenyltrifluoroborate (CAS 1012868-70-0), with molecular formula C₇H₄BF₄KO and molecular weight 230.01 g/mol, is a crystalline solid (mp 230-235 °C) belonging to the potassium organotrifluoroborate class . This compound features a 2-fluoro-5-formyl substitution pattern on the phenyl ring, with the boron center existing as a tetracoordinated trifluoroborate anion (-BF₃⁻) counterbalanced by a potassium cation . As a member of the potassium trifluoroborate family, it serves as a bench-stable, monomeric surrogate for the corresponding boronic acid in Suzuki-Miyaura cross-coupling reactions and other transformations including reductive amination, Wittig reactions, and metal-free chlorodeboronation .

Why Potassium 2-Fluoro-5-formylphenyltrifluoroborate Cannot Be Replaced by the Corresponding Boronic Acid or Ester in Procurement and Reaction Planning


Substituting potassium 2-fluoro-5-formylphenyltrifluoroborate with the corresponding 2-fluoro-5-formylphenylboronic acid (CAS 352534-79-3) or its pinacol ester introduces three quantifiable procurement and performance liabilities that preclude generic interchange. First, arylboronic acids are prone to air oxidation, anhydride/boroxine formation through dehydration, and protodeboronation under thermal or aqueous conditions, leading to uncertain stoichiometry and requiring excess reagent loading [1]. Second, the free boronic acid exhibits variable purity and batch-to-batch inconsistency due to its hygroscopic nature and tendency to oligomerize, whereas the trifluoroborate exists as a well-defined, crystalline monomer that enables precise equivalent control . Third, the target compound retains the electrophilic aldehyde functionality without requiring protection/deprotection sequences, a key advantage over boronic acids that often necessitate aldehyde masking to prevent unwanted side reactions during coupling [2].

Potassium 2-Fluoro-5-formylphenyltrifluoroborate Comparative Performance Evidence: Stability, Stoichiometry, and Functional Group Compatibility vs. Boronic Acid Analogs


Bench-Top Stability Advantage of Potassium 2-Fluoro-5-formylphenyltrifluoroborate vs. 2-Fluoro-5-formylphenylboronic Acid

Potassium organotrifluoroborates, including the 2-fluoro-5-formylphenyl derivative, exhibit air and moisture stability enabling storage on the bench for months without appreciable decomposition, in contrast to the corresponding boronic acids which require cold storage under inert atmosphere to prevent degradation [1]. Arylboronic acids undergo protodeboronation with half-lives as short as several hours under aqueous basic conditions (pH > 10) at room temperature, whereas the trifluoroborate salt shows negligible decomposition under identical conditions due to the protective tetracoordinated boron geometry [2].

Organoboron reagent stability Suzuki-Miyaura coupling Laboratory procurement

Precise Stoichiometric Control of Potassium 2-Fluoro-5-formylphenyltrifluoroborate vs. Boronic Acid Oligomerization Issues

Potassium 2-fluoro-5-formylphenyltrifluoroborate exists exclusively as a monomeric species, allowing precise control of reaction equivalents. In contrast, 2-fluoro-5-formylphenylboronic acid undergoes reversible dehydration to form boroxine (cyclic anhydride) and linear anhydride oligomers, with equilibrium constants favoring boroxine formation under ambient conditions [1]. The difference between trifluoroborate and boronic acid is that the trifluoroborate must exist in a monomeric form, so the equivalent weight can be closely controlled [2]. Procurement specifications for the trifluoroborate report purity at 95-98% as a single crystalline phase, whereas boronic acid purity is frequently confounded by variable water content and oligomer distribution requiring Karl Fischer titration and ¹H NMR normalization prior to use .

Stoichiometric accuracy Reaction optimization Scale-up reproducibility

Aldehyde Functional Group Compatibility in Suzuki-Miyaura Coupling: Potassium 2-Fluoro-5-formylphenyltrifluoroborate vs. Free Boronic Acid

Potassium 2-fluoro-5-formylphenyltrifluoroborate contains an unprotected aldehyde group (C=O) that remains intact during Suzuki-Miyaura cross-coupling reactions. This eliminates the need for protection/deprotection sequences typically required when using the corresponding boronic acid, where the aldehyde can undergo competing reactions including oxidation to benzoic acid derivatives, nucleophilic addition under basic conditions, or unintended reduction under coupling conditions [1]. Organotrifluoroborates demonstrate broad functional group tolerance in cross-coupling; the tetracoordinated boron atom acts as a latent nucleophile that requires slow hydrolysis to the reactive boronic acid in situ, thereby shielding the aldehyde from side reactions during the coupling event . A variety of functional groups, including aldehydes, are tolerated under standard Suzuki-Miyaura conditions using potassium organotrifluoroborates [2].

Suzuki-Miyaura cross-coupling Aldehyde protection-free synthesis Functional group tolerance

Controlled Hydrolysis to Boronic Acid: Potassium 2-Fluoro-5-formylphenyltrifluoroborate as a Storable Boronic Acid Precursor

Potassium 2-fluoro-5-formylphenyltrifluoroborate can be quantitatively converted to the corresponding 2-fluoro-5-formylphenylboronic acid via mild hydrolysis using silica gel and water, providing an on-demand route to the free boronic acid when required . This hydrolysis approach is demonstrated in the literature: potassium 2-fluoro-5-formylphenyltrifluoroborate (200 mg, 0.87 mmol) was treated under aqueous conditions to generate the corresponding boronic acid intermediate [1]. The conversion of organotrifluoroborates to their corresponding boronic acids via silica gel/water hydrolysis proceeds efficiently, with the rate of hydrolysis influenced by the type of substituent present on the aryl ring [2].

Boronic acid generation Silica gel hydrolysis On-demand activation

Reaction Versatility: Potassium 2-Fluoro-5-formylphenyltrifluoroborate Enables Reductive Amination and Wittig Reactions Without Boron Interference

Beyond Suzuki-Miyaura cross-coupling, potassium 2-fluoro-5-formylphenyltrifluoroborate participates in reductive amination and Wittig reactions, leveraging the aldehyde functionality while maintaining the boron moiety intact . This orthogonal reactivity pattern is distinct from the corresponding boronic acid, where the Lewis acidic boron center can interfere with amine nucleophiles (reductive amination) or phosphonium ylides (Wittig) through coordination or transmetallation side reactions [1]. The tetracoordinated, charge-diffuse trifluoroborate anion (-BF₃⁻) exhibits substantially reduced Lewis acidity compared to the trivalent boron in boronic acids, enabling aldehyde-selective transformations in the presence of the boron group [2].

Reductive amination Wittig reaction Orthogonal reactivity

Procurement-Driven Application Scenarios for Potassium 2-Fluoro-5-formylphenyltrifluoroborate in Pharmaceutical and Agrochemical Synthesis


Suzuki-Miyaura Coupling for Biaryl Pharmaceutical Intermediates Without Aldehyde Protection

Potassium 2-fluoro-5-formylphenyltrifluoroborate is optimally deployed in medicinal chemistry campaigns requiring the installation of a 2-fluoro-5-formylphenyl moiety via Suzuki-Miyaura cross-coupling. The compound's unprotected aldehyde group eliminates the need for acetal protection/deprotection sequences, reducing the synthetic route by two steps per coupling compared to using the corresponding boronic acid . This advantage is particularly relevant in the synthesis of biaryl-containing drug candidates where the aldehyde serves as a downstream handle for further functionalization (e.g., reductive amination to introduce amine diversity elements). The monomeric nature of the trifluoroborate ensures precise stoichiometric control across multi-gram to kilogram scales, critical for maintaining batch-to-batch consistency in lead optimization and preclinical development .

Reductive Amination of the Intact Trifluoroborate to Generate Aminomethyl-Containing Organoboron Building Blocks

The aldehyde functionality of potassium 2-fluoro-5-formylphenyltrifluoroborate can be directly subjected to reductive amination with primary or secondary amines to produce aminomethyl-substituted aryl trifluoroborates, retaining the boron group for subsequent cross-coupling steps . This orthogonal reactivity allows for the construction of amine-containing organoboron building blocks that serve as versatile intermediates for library synthesis in drug discovery. In contrast, the corresponding boronic acid would require boron protection (e.g., as MIDA boronate or pinacol ester) prior to reductive amination to prevent boron-nitrogen coordination or transmetallation side reactions [1].

On-Demand Boronic Acid Generation for Reactions Requiring Free Boronic Acid Reactivity

When a synthetic sequence specifically requires the free 2-fluoro-5-formylphenylboronic acid (e.g., for Chan-Lam coupling, Petasis reaction, or specific Suzuki conditions optimized for boronic acids), potassium 2-fluoro-5-formylphenyltrifluoroborate provides a storable, bench-stable precursor that can be quantitatively hydrolyzed to the boronic acid using silica gel and water immediately prior to use . This procurement strategy circumvents the shelf-life limitations and purity inconsistencies of directly purchased boronic acid. The trifluoroborate can be stored for months at ambient temperature without special handling, then activated on demand with >95% conversion efficiency .

Fluorinated Building Block for PET Tracer and ¹⁸F-Radiochemistry Precursor Synthesis

The 2-fluoro-5-formylphenyl scaffold is structurally analogous to intermediates used in the preparation of ¹⁸F-labeled PET imaging agents, where the fluoro-substituent on the aromatic ring is a common pharmacophore . While this compound contains a stable ¹⁹F isotope, its molecular architecture (ortho-fluoro substitution, para-aldehyde relative to boron) positions it as a cold reference standard and synthetic precursor for developing ¹⁸F-radiolabeling methodologies. The aldehyde handle enables late-stage diversification via reductive amination or Wittig olefination, while the trifluoroborate group provides a stable organoboron handle for subsequent bioconjugation or cross-coupling steps .

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